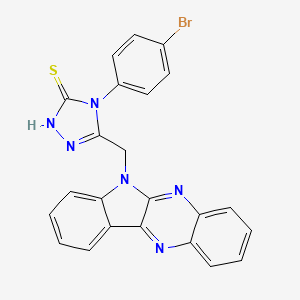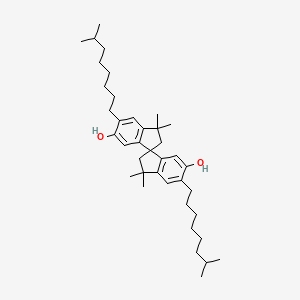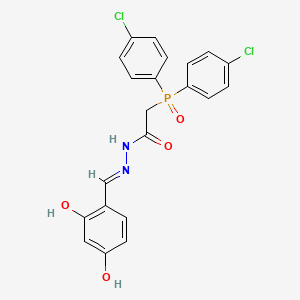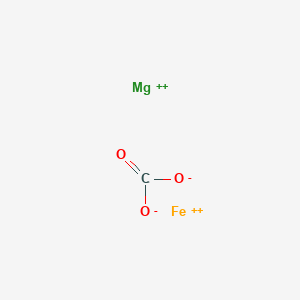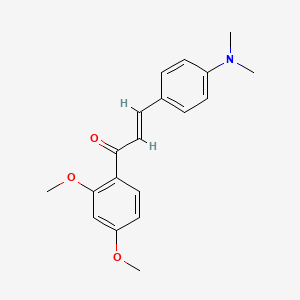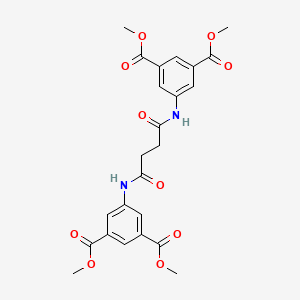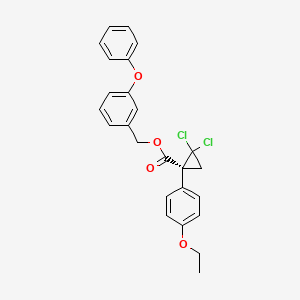
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is a peptide composed of 14 amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research. This particular sequence includes amino acids such as aspartic acid, leucine, lysine, glutamic acid, arginine, valine, tyrosine, alanine, and asparagine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
化学反応の分析
Types of Reactions
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
科学的研究の応用
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.
作用機序
The mechanism of action of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects.
類似化合物との比較
Similar Compounds
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu: A shorter peptide with similar amino acid composition.
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn-Gly: A longer peptide with an additional glycine residue.
Uniqueness
This compound is unique due to its specific sequence and the presence of multiple glutamic acid residues, which may influence its structure and function. The combination of acidic, basic, and hydrophobic amino acids in this peptide allows for diverse interactions and applications in various fields.
特性
CAS番号 |
123167-50-0 |
|---|---|
分子式 |
C73H116N20O29 |
分子量 |
1737.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H116N20O29/c1-34(2)29-47(89-60(109)39(76)31-56(104)105)68(117)85-40(11-6-8-26-74)62(111)87-45(20-24-54(100)101)65(114)84-42(13-10-28-80-73(78)79)63(112)83-41(12-7-9-27-75)64(113)90-49(33-57(106)107)70(119)93-58(35(3)4)71(120)91-48(30-37-14-16-38(94)17-15-37)69(118)88-46(21-25-55(102)103)66(115)86-43(18-22-52(96)97)61(110)81-36(5)59(108)82-44(19-23-53(98)99)67(116)92-50(72(121)122)32-51(77)95/h14-17,34-36,39-50,58,94H,6-13,18-33,74-76H2,1-5H3,(H2,77,95)(H,81,110)(H,82,108)(H,83,112)(H,84,114)(H,85,117)(H,86,115)(H,87,111)(H,88,118)(H,89,109)(H,90,113)(H,91,120)(H,92,116)(H,93,119)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,58-/m0/s1 |
InChIキー |
MSVBGATTYNQDOZ-JSZLBQJZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

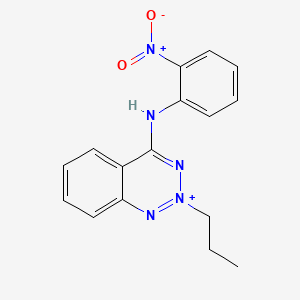
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)


